2-Bromo-5-methoxy-1,3,4-thiadiazole

Catalog No.
S812033
CAS No.
1343268-86-9
M.F
C3H3BrN2OS
M. Wt
195.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methoxy-1,3,4-thiadiazole

CAS Number

1343268-86-9

Product Name

2-Bromo-5-methoxy-1,3,4-thiadiazole

IUPAC Name

2-bromo-5-methoxy-1,3,4-thiadiazole

Molecular Formula

C3H3BrN2OS

Molecular Weight

195.04 g/mol

InChI

InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3

InChI Key

AXTQMPBAOSRIHJ-UHFFFAOYSA-N

SMILES

COC1=NN=C(S1)Br

Canonical SMILES

COC1=NN=C(S1)Br

The exact mass of the compound 2-Bromo-5-methoxy-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-methoxy-1,3,4-thiadiazole is a bifunctional heterocyclic compound designed for synthetic efficiency in medicinal and materials chemistry. The 1,3,4-thiadiazole core is recognized as a versatile pharmacophore and a bioisostere of pyrimidine and oxadiazole, valued for its ability to modulate physicochemical properties and interact with biological targets. [1] This specific derivative provides two key, non-interchangeable features for procurement: a reactive bromo group at the 2-position, ideal for predictable participation in palladium-catalyzed cross-coupling reactions, and a methoxy substituent at the 5-position, which acts as an electronic modulator and potential hydrogen-bond acceptor in the final molecule. [2]

Research Fit

Workflow Suzuki-Miyaura, Stille cross-coupling building block
Selection Reactive bromine handle + methoxy-modulated electronics
Use Context 1,3,4-thiadiazole library synthesis for medicinal chemistry

Substituting this compound with seemingly similar analogs introduces significant process and performance penalties. Replacing the 2-bromo group with a 2-chloro group necessitates harsher, re-optimized reaction conditions (e.g., specialized catalysts, higher temperatures, stronger bases) for cross-coupling, reducing process efficiency and increasing costs. [1] Opting for a simpler analog without the 5-methoxy group, such as 2-bromo-1,3,4-thiadiazole, removes a critical modulator of electronic properties and molecular interactions. The methoxy group's role as an electron-donating substituent and hydrogen-bond acceptor is often integral to the target molecule's binding affinity, solubility, or metabolic stability, making its absence a critical design failure. [2]

Substitution Risk

Halogen exchange Replacing Br with Cl may reduce cross-coupling efficiency and require forcing conditions.
Methoxy omission Unsubstituted thiadiazole alters electronic density and lipophilicity, changing downstream SAR.
Isomer mismatch Alternative substitution patterns demand additional synthetic steps; may not be readily available.

Precursor Suitability: High-Yield Suzuki-Miyaura Coupling for c-Met Kinase Inhibitor Synthesis

The bromo-thiadiazole scaffold is a proven, efficient precursor in complex syntheses. In the development of c-Met kinase inhibitors, a structurally analogous compound, 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester, underwent Suzuki-Miyaura coupling with a substituted boronic acid to yield the desired intermediate in 82% yield. [1] This reaction proceeded under standard, mild conditions using Pd(OAc)2/Xantphos, demonstrating the high reactivity and utility of the bromo-thiadiazole core for constructing highly functionalized drug candidates without requiring harsh conditions often needed for less reactive chloro-analogs. [REFS-1, REFS-2]

Evidence DimensionSuzuki-Miyaura Reaction Yield
Target Compound Data82% (for a closely related 5-bromo-1,3,4-thiadiazole precursor)
Comparator Or Baseline2-Chloro-heterocycles, which generally require more forcing conditions (specialized ligands, higher temperatures) to achieve comparable yields.
Quantified DifferenceAchieves high yield under standard conditions, avoiding the process optimization and higher energy/catalyst costs associated with less reactive chloro-heterocycles.
ConditionsPd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane/H2O, 100 °C, 2 h. [<a href="https://www.ncbi.nlm.hhs.gov/pmc/articles/PMC10478065/" target="_blank">1</a>]

This demonstrates reliable, high-yield performance in a standard, scalable chemical transformation critical to drug discovery, reducing process development time and cost.

Suzuki Coupling
Class-level inference
Bromo-thiadiazole yields 75–92% vs chloro 30–60% under standard Pd(PPh₃)₄ conditions.
Reported higher coupling efficiency may reduce optimization needs.
Yield ranges inferred from 1,3,4-thiadiazole class literature.

Functional Contribution: Methoxy Group as a Key Bioactive and Physicochemical Modulator

The 5-methoxy group is not an inert substituent; it is a functional feature that differentiates this building block from simpler analogs like 2-bromo-1,3,4-thiadiazole. In medicinal chemistry, methoxy groups on aromatic and heteroaromatic rings are frequently incorporated to improve metabolic stability, enhance membrane permeability, and serve as a hydrogen bond acceptor to increase binding affinity with target proteins. [1] The thiadiazole ring itself is considered a bioisostere of pyrimidine, and the addition of the methoxy group provides a specific electronic and steric profile that can be critical for achieving desired biological activity, such as kinase inhibition. [2]

Evidence DimensionStructure-Activity Relationship (SAR) Contribution
Target Compound DataProvides a hydrogen bond acceptor and an electron-donating group, known to enhance biological target engagement and improve pharmacokinetic properties.
Comparator Or Baseline2-Bromo-1,3,4-thiadiazole (unsubstituted) or 2-Bromo-5-methyl-1,3,4-thiadiazole, which lack the specific hydrogen bonding capability and resonance-donating electronic effect of the methoxy group.
Quantified DifferenceQualitative but critical: provides a functional handle for SAR optimization that is absent in simpler analogs.
ConditionsGeneral principles of medicinal chemistry and drug design.

Procuring this specific compound provides a direct route to molecules with improved drug-like properties, justifying the choice over a simpler, non-functionalized core.

Methoxy Effect
Class-level inference
+M electron donation moderates C2 electrophilicity; alters metal coordination geometry vs unsubstituted analog.
Supports predictable reactivity profile in cross-coupling.
No direct comparative yield data available.
Lipophilicity
Data to verify
Vendor LogP ≈ 1.34 vs unsubstituted LogP ≈ 0.8–1.0; related methoxy analogs show 1.5–2.0× permeability increase in Caco-2.
May support lipophilicity-driven absorption screening.
Vendor-reported LogP; verify for this specific compound.
Availability
Reported
Commercially available at 95–98% purity; iodo analog requires custom synthesis (4–8 weeks lead time).
Reduces procurement timeline and batch variability.
Based on vendor catalog analysis.
SAR Context
Class-level inference
5-methoxy-1,3,4-thiadiazole scaffold claimed in US 5,086,053; consistent activity profiles reported for antimicrobial screening.
Aligns with established medicinal chemistry SAR.
No direct head-to-head biological data for this specific building block.

Lead Optimization: Efficient Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles for Kinase Inhibitor Libraries

This compound is the right choice for projects focused on developing kinase inhibitors, such as those targeting c-Met. Its reliable performance in high-yield Suzuki couplings allows for the rapid generation of diverse libraries by varying the boronic acid partner, while the integral 5-methoxy group provides a key interaction point for structure-activity relationship studies. [1]

Scaffold Development: Projects Requiring a Pyrimidine Bioisostere with Enhanced Lipophilicity and H-Bonding Capability

In cases where a pyrimidine core is being replaced to modulate properties, this compound offers an ideal starting point. The 1,3,4-thiadiazole ring acts as a proven bioisostere, while the sulfur atom enhances lipophilicity and the methoxy group offers a hydrogen bond acceptor, a combination of features not available in the original pyrimidine or a simpler bromo-thiadiazole. [REFS-1, REFS-2]

Process Chemistry: Synthesis Programs Prioritizing Predictable, Scalable Cross-Coupling Reactions

For workflows where process reliability and efficiency are paramount, the use of a bromo-heterocycle is a distinct advantage over a chloro-analog. This compound's C-Br bond ensures compatibility with a wide range of standard, well-documented palladium catalysts and mild conditions, minimizing the need for extensive process re-optimization and reducing time-to-market for target compounds. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Library synthesis via cross-coupling
Bromine cross-coupling handle
Coupling yield and scope under standard conditions
Lead optimization for oral absorption
Methoxy-modulated lipophilicity
Permeability and LogD profiling
Bioisosteric scaffold replacement
1,3,4-thiadiazole core as bioisostere
Activity retention in target assays
Coordination chemistry studies
Electron-rich thiadiazole ligand
Metal-binding and geometry analysis

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

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